![molecular formula C15H28N2O2 B2368230 N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide CAS No. 1421490-23-4](/img/structure/B2368230.png)

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

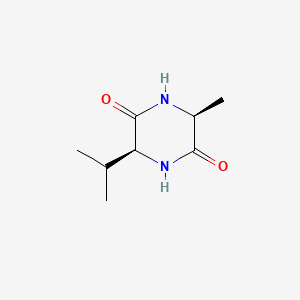

Piperidines, which are a part of the compound’s structure, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclohexanecarboxamide includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The molecular weight of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclohexanecarboxamide is 268.401.Aplicaciones Científicas De Investigación

Pharmacological Applications

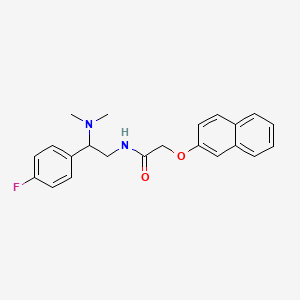

Gastrointestinal Motility Disorders : Substituted piperidinyl benzamides, chemically related to metoclopramide, have shown efficacy as prokinetic agents facilitating or restoring motility across the gastrointestinal tract. Their mechanism involves enhancing acetylcholine release in the myenteric plexus without central depressant or antidopaminergic effects, indicating their potential in treating disorders like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis among others (McCallum et al., 1988).

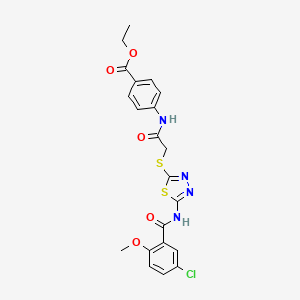

Antimycobacterial Activity : Piperazine derivatives have been explored for their antimycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores their importance in addressing the global challenge of tuberculosis through the design of novel anti-TB molecules (Girase et al., 2020).

Nanofiltration and Water Treatment : Piperazine-based nanofiltration (NF) membranes, particularly those with a crumpled polyamide layer, have been acknowledged for dramatically improving separation performance in water treatment applications. These membranes exhibit enhanced water permeance, selectivity, and antifouling performance, highlighting their utility in environmental applications like water softening, purification, and wastewater treatment (Shao et al., 2022).

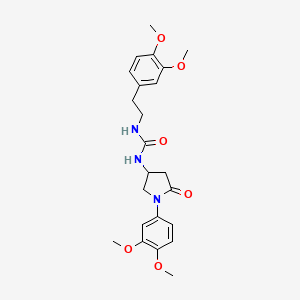

Synthesis of N-heterocycles : Tert-butanesulfinamide has been utilized in the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, via sulfinimines. This methodology provides access to diverse structures representing the motif of many natural products and therapeutically relevant compounds, indicating the role of piperazine derivatives in medicinal chemistry (Philip et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHZARLIQXHTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)

![4-(Dimethylsulfamoyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2368163.png)

![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2368167.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)